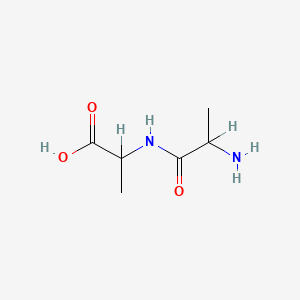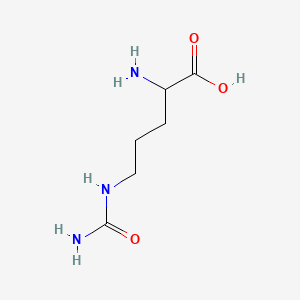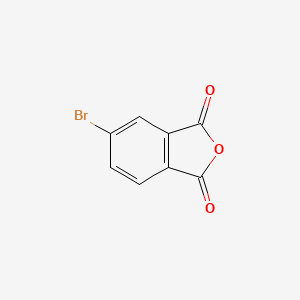
4-溴邻苯二甲酸酐
描述
4-Bromophthalic anhydride is an organic compound with the formula C8H4Br2O3. It is a colorless solid that is used in the synthesis of organic compounds. It is an important intermediate in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. 4-Bromophthalic anhydride is also used in the production of polymers, plastics, and rubber.
科学研究应用
含硫醚聚酰亚胺的合成
4-溴邻苯二甲酸酐用于合成具有高折射率的含硫醚聚酰亚胺 . 这些聚酰亚胺由新合成的含硫醚二酐和各种二胺通过两步缩聚反应制备 . 所得聚酰亚胺表现出高折射率、在可见光区域具有良好的光学透明度,并且热稳定性高达 500 °C .
高性能聚合物的生产
4-溴邻苯二甲酸酐用于生产芳香族聚酰亚胺,它们是高性能聚合物 . 这些聚合物表现出优异的热、机械和电气性能,广泛应用于许多高科技领域,例如航空航天工业、耐热绝缘材料和电子元件的封装材料 .
高折射率聚合物的开发
该化合物用于开发高折射率聚合物 . 已提出这些聚合物来提高光子器件的性能 . 通过在这些聚合物中引入一些具有高摩尔折射率和低分子体积的有机基团,可以提高它们的折射率 .
荧光化合物的合成
4-溴邻苯二甲酸酐用于合成荧光化合物 . 例如,通过将市售的 4-溴-1,8-萘二甲酸酐酰亚胺化,然后用苯基硼酸进行 Suzuki 偶联,合成了荧光化合物 4-苯基-1,8-萘酰亚胺 .
在生物系统中的应用
该化合物用于开发对环境敏感的荧光团,用于生物系统的应用 . 这些荧光团在不同的溶剂、离子强度和疏水环境中具有不同的荧光特性,使其成为研究这些分子系统的有用报告分子 .
在有机合成和生物化学合成中的应用
4-溴邻苯二甲酸酐用作有机合成和生物化学合成中的中间体 . 它可用于药物分子和生物活性分子的衍生化 .
在染料中间体和植物生长调节剂中的应用
分离应用
作用机制
Target of Action
4-Bromophthalic anhydride (4-BPA) is primarily used as a reagent in organic synthesis . It is a versatile compound that can interact with a variety of targets, depending on the specific reaction conditions and the presence of other reactants. The primary targets of 4-BPA are often nucleophilic sites on molecules, where it can act as an electrophile.
Mode of Action
The mode of action of 4-BPA involves its reaction with nucleophiles. For example, in the presence of amines, 4-BPA can undergo a reaction to form phthalimide derivatives . The bromine atom on the 4-BPA molecule is electrophilic and can be displaced by nucleophiles, leading to the formation of new bonds.
Biochemical Pathways
The exact biochemical pathways affected by 4-BPA can vary widely depending on the specific context of its use. In general, 4-BPA can be involved in the synthesis of various organic compounds, including drug molecules and biologically active molecules . The resulting compounds can then participate in various biochemical pathways, potentially exerting a wide range of effects.
Result of Action
The molecular and cellular effects of 4-BPA’s action are largely dependent on the specific compounds it is used to synthesize. For instance, if 4-BPA is used in the synthesis of a drug molecule, the effects of its action would be related to the pharmacological activity of that drug .
Action Environment
The action, efficacy, and stability of 4-BPA can be influenced by various environmental factors. For example, the presence of other reactants can influence the course of the reaction involving 4-BPA. Additionally, factors such as temperature, pH, and solvent can also affect the reaction .
安全和危害
4-Bromophthalic anhydride is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash hands thoroughly. If skin irritation occurs, medical advice or attention should be sought .
生化分析
Biochemical Properties
4-Bromophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthalimide and naphthalimide-based organic π-conjugated small molecules . It interacts with various enzymes and proteins, including alkyl amines, through condensation reactions. These interactions are crucial for the formation of alkylated 4-bromophthalimide precursors, which are essential for the development of electronic devices such as sensors and photovoltaic cells .
Cellular Effects
The effects of 4-Bromophthalic anhydride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with alkyl amines can lead to changes in the self-assembly tendencies of materials, impacting their optoelectronic properties and performance . These changes can alter cellular processes, including the regulation of metabolic pathways and the expression of specific genes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Bromophthalic anhydride exerts its effects through binding interactions with biomolecules. It undergoes nucleophilic attack on the carbonyl group, leading to the formation of tetrahedral intermediates . This mechanism is common in anhydride reactions and is essential for the compound’s role in enzyme inhibition or activation. The changes in gene expression observed with 4-Bromophthalic anhydride are likely due to its ability to interact with specific transcription factors or regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromophthalic anhydride change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to moisture Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable
Dosage Effects in Animal Models
The effects of 4-Bromophthalic anhydride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. Understanding these dosage effects is essential for determining the safe and effective use of 4-Bromophthalic anhydride in research and potential therapeutic applications.
Metabolic Pathways
4-Bromophthalic anhydride is involved in various metabolic pathways, including those related to the degradation of phthalates It interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites These interactions can affect metabolic flux and the levels of specific metabolites within cells
Transport and Distribution
Within cells and tissues, 4-Bromophthalic anhydride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of 4-Bromophthalic anhydride is essential for determining its bioavailability and potential effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromophthalic anhydride is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
属性
IUPAC Name |
5-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVHOUUJMYIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235342 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86-90-8 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


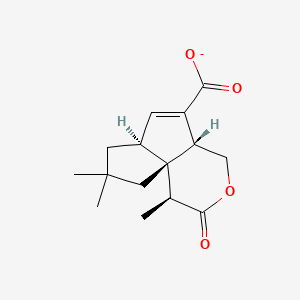

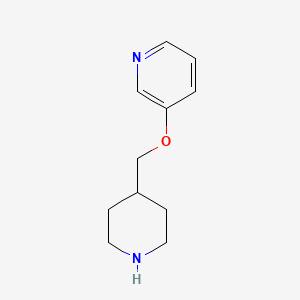
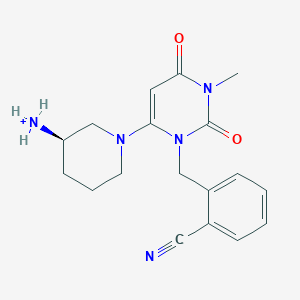

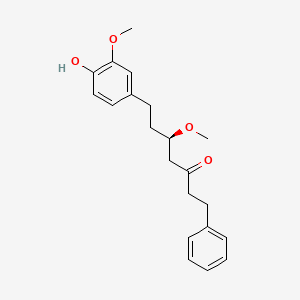
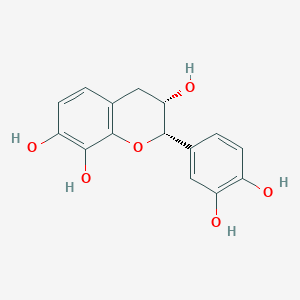
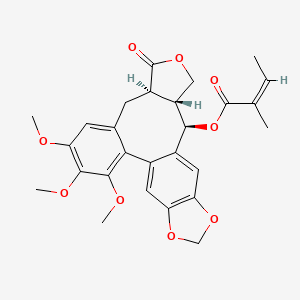
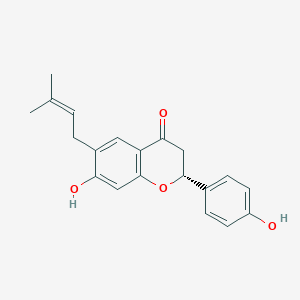
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
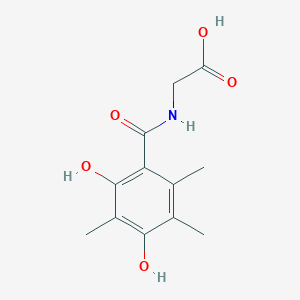
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
